molecular formula C17H17N7O B2760628 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 2320177-21-5

2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole

Cat. No.: B2760628
CAS No.: 2320177-21-5
M. Wt: 335.371
InChI Key: UFRFATCUQCJYLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring to the structure. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple fused rings. The triazolo[4,3-b]pyridazine ring and the benzo[d]oxazole ring are aromatic, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and the overall structure of the molecule. The presence of multiple nitrogen atoms could make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the presence of nitrogen could increase its reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds, including those related to the 1,2,4-triazolo[4,3-b]pyridazine framework, are synthesized for various biological applications. For example, derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been explored for their anxiolytic activities, showing the potential for therapeutic application in anxiety disorders (Albright et al., 1981). Another study focused on the synthesis of various fused pyrazolo-, triazolo-, and diazepinopyridazine derivatives, highlighting a broad interest in these cores for developing new chemical entities with possible pharmacological activities (Shalaby, 2003).

Antimicrobial and Anticonvulsant Properties

Research has also explored the antimicrobial and anticonvulsant potential of compounds structurally related to 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole. For instance, some benzylpyridazine derivatives, including triazolopyridazines, exhibited significant anticonvulsant activity, suggesting the utility of such structures in developing antiepileptic drugs (Moreau et al., 1994). Additionally, certain heterocycles have shown antimicrobial activity, further underscoring the diverse potential of these compounds in therapeutic development (Novinson et al., 1976).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-2-5-14-13(4-1)19-17(25-14)23-9-3-8-22(10-11-23)16-7-6-15-20-18-12-24(15)21-16/h1-2,4-7,12H,3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRFATCUQCJYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC3=CC=CC=C3O2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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